哌嗪-1,4-二乙磺酸二钠盐

描述

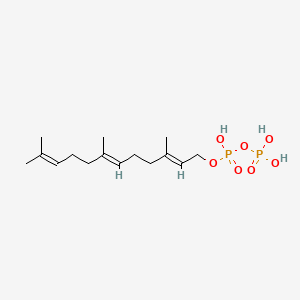

1,4-Piperazinediethanesulfonic acid, disodium salt (PDDS) is a synthetic, amphoteric surfactant used in a variety of applications. It is a colorless, odorless, and water-soluble compound that is used in many industries, such as cosmetics, food, and pharmaceuticals. PDDS is known for its excellent solubility and stability in aqueous solutions, as well as its low toxicity and biodegradability. It is also used as a chelating agent, dispersant, and emulsifier.

科学研究应用

细胞培养基缓冲

哌嗪-1,4-二乙磺酸二钠盐被广泛用作细胞培养基中的缓冲剂。 它有助于将pH值维持在细胞生长和存活的最佳范围内,这对生物实验的可重复性至关重要 . 它的缓冲范围在pH 6.1到7.5之间特别有效,接近生理pH值,使其适用于哺乳动物细胞培养 .

诊断试剂制造

在诊断试剂的生产中,哌嗪-1,4-二乙磺酸二钠盐用作稳定的缓冲剂,不会干扰试剂的反应性。 它用于创造环境,使诊断酶或抗体保持活性并提供准确的结果 .

电子显微镜组织固定

对于电子显微镜,组织固定对于保存精细的细胞结构至关重要。 哌嗪-1,4-二乙磺酸二钠盐用于固定溶液中,以维持组织的pH值和渗透压,这对在成像过程中保存形态完整性至关重要 .

蛋白质纯化

哌嗪-1,4-二乙磺酸二钠盐在蛋白质纯化方案中被利用,因为它提供了稳定的离子环境,可以增强蛋白质的溶解度并防止在纯化步骤期间发生变性 .

色谱

在色谱应用中,哌嗪-1,4-二乙磺酸二钠盐用于缓冲流动相,确保在整个分离过程中pH值保持恒定。 这对色谱技术的解析度和可重复性至关重要 .

化妆品稳定性测试

哌嗪-1,4-二乙磺酸二钠盐在化妆品行业用于稳定性测试。 它有助于在压力测试期间保持化妆品的pH值,确保产品的功效和保质期得到准确测定 .

荧光显微镜

作为荧光显微镜中的缓冲剂,哌嗪-1,4-二乙磺酸二钠盐有助于维持样品的pH值,防止光漂白并确保在该过程中使用的荧光染料保持其亮度和特异性 .

环境研究

在环境研究中,哌嗪-1,4-二乙磺酸二钠盐用于涉及pH敏感过程的研究。 它在需要严格控制pH值环境以研究酸度或碱度对生物系统的影响的实验中特别有用 .

作用机制

生化分析

Biochemical Properties

1,4-Piperazinediethanesulfonic acid, disodium salt plays a crucial role in biochemical reactions as a buffering agent. It is particularly useful in maintaining the pH of solutions in the range of 6.1 to 7.5, which is close to the physiological pH. This makes it suitable for use in cell culture and tissue fixation for electron microscopy . The compound does not interact with metal ions, which is beneficial in studies where metal ion interference needs to be minimized . It is also chemically and enzymatically stable, ensuring consistent performance in various biochemical assays .

Cellular Effects

1,4-Piperazinediethanesulfonic acid, disodium salt has been shown to be non-toxic to culture cell lines, making it a preferred buffer in cell culture applications . It helps maintain the pH of the culture medium, which is essential for optimal cell growth and function. The compound does not interfere with cell signaling pathways or gene expression, allowing researchers to study cellular processes without unwanted side effects . Additionally, it has been used to reconstitute red blood cells to study the effect of pH on hemoglobin stability .

Molecular Mechanism

At the molecular level, 1,4-Piperazinediethanesulfonic acid, disodium salt functions by maintaining a stable pH environment. It achieves this through its zwitterionic nature, which allows it to act as both an acid and a base, neutralizing excess hydrogen or hydroxide ions in the solution . This buffering action helps stabilize the pH, which is critical for maintaining the activity and stability of enzymes and other biomolecules in biochemical reactions . The compound does not directly interact with enzymes or proteins, but its ability to maintain a stable pH indirectly supports their proper function .

Temporal Effects in Laboratory Settings

1,4-Piperazinediethanesulfonic acid, disodium salt is known for its stability over time in laboratory settings. It does not degrade easily, ensuring consistent buffering capacity throughout the duration of experiments . Long-term studies have shown that the compound maintains its effectiveness in both in vitro and in vivo settings, with no significant changes in its buffering properties . This stability is crucial for experiments that require prolonged incubation periods or repeated measurements .

Dosage Effects in Animal Models

In animal models, the effects of 1,4-Piperazinediethanesulfonic acid, disodium salt vary with different dosages. At optimal concentrations, the compound effectively maintains the pH of biological fluids without causing any adverse effects . At very high doses, it may lead to osmotic imbalances or other toxic effects . It is important to determine the appropriate dosage for each specific application to avoid any potential negative impacts on the animals .

Metabolic Pathways

1,4-Piperazinediethanesulfonic acid, disodium salt is metabolically inert, meaning it does not participate in metabolic pathways within the cell . This property makes it an ideal buffer for biochemical studies, as it does not interfere with the metabolic processes being studied . The compound’s primary role is to maintain a stable pH environment, which is essential for the proper functioning of metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, 1,4-Piperazinediethanesulfonic acid, disodium salt is distributed evenly due to its high solubility in water . It does not rely on specific transporters or binding proteins for its distribution, allowing it to diffuse freely throughout the cellular environment . This even distribution ensures that the buffering capacity is maintained uniformly across different cellular compartments .

Subcellular Localization

1,4-Piperazinediethanesulfonic acid, disodium salt does not have specific targeting signals or post-translational modifications that direct it to particular subcellular compartments . Instead, it remains evenly distributed within the cytoplasm and other cellular compartments, providing a consistent buffering environment throughout the cell . This uniform localization is beneficial for experiments that require stable pH conditions across different cellular regions .

属性

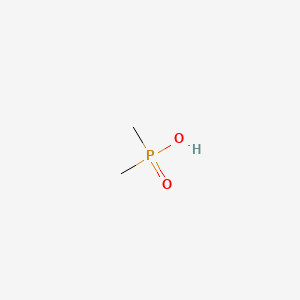

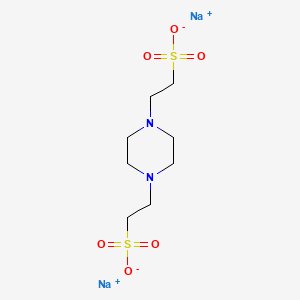

IUPAC Name |

disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHSTJRPSVFLMT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072844 | |

| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | PIPES disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76836-02-7 | |

| Record name | PIPES disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076836027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium piperazine-1,4-diethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPES DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O25162TU3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-Piperazinediethanesulfonic acid, disodium salt suitable for forward osmosis applications?

A1: [] 1,4-Piperazinediethanesulfonic acid, disodium salt (P-2SO3-2Na), exhibits a unique combination of structural features that makes it a promising draw solute for forward osmosis (FO) desalination. Its three-dimensional configuration, coupled with abundant ionic groups, contributes to high water flux. [] This is further supported by experimental data showing P-2SO3-2Na at a 1.0 M concentration achieving a water flux of 76.4 LMH against deionized water. [] Additionally, it demonstrates negligible reverse solute diffusion, a crucial factor for efficient FO processes. [] These properties position P-2SO3-2Na as a potential alternative to existing draw solutes for desalination technologies.

Q2: Can 1,4-Piperazinediethanesulfonic acid, disodium salt be used as a tracer in environmental studies, and if so, why?

A2: [] Yes, 1,4-Piperazinediethanesulfonic acid, disodium salt (PIPES) has been successfully employed as a conservative tracer in studies investigating solute transport through fractured geological formations. [] Its conservative nature stems from its chemical stability and resistance to degradation within specific environmental conditions. [] This allows researchers to accurately track the movement of water and study flow paths within complex geological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)